Variegatic acid

Description

Properties

CAS No. |

20988-30-1 |

|---|---|

Molecular Formula |

C18H12O9 |

Molecular Weight |

372.285 |

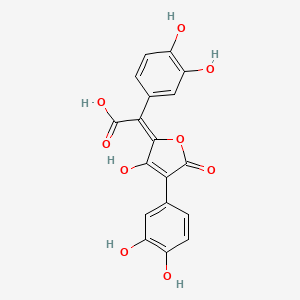

IUPAC Name |

(2E)-2-(3,4-Dihydroxyphenyl)-2-[4-(3,4-dihydroxyphenyl)-3-hydroxy-5-oxofuran-2-ylidene]acetic acid |

InChI |

InChI=1S/C18H12O9/c19-9-3-1-7(5-11(9)21)13-15(23)16(27-18(13)26)14(17(24)25)8-2-4-10(20)12(22)6-8/h1-6,19-23H,(H,24,25)/b16-14+ |

InChI Key |

MRRYHTCWZKZVIH-JQIJEIRASA-N |

SMILES |

O=C(O)/C(C1=CC=C(O)C(O)=C1)=C(C(O)=C2C3=CC=C(O)C(O)=C3)/OC2=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Variegatic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Unfolding Pathway of Variegatic Acid: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variegatic acid, a vibrant orange pigment found in various species of Boletales mushrooms, is a molecule of significant interest due to its potent antioxidant properties and its role in the characteristic blueing reaction observed upon tissue injury.[1] This phenomenon is a result of the enzymatic oxidation of variegatic acid to a blue quinone methide anion when exposed to air.[1] While the complete biosynthetic route to variegatic acid remains partially elusive, substantial progress has been made in elucidating its primary precursors and the initial enzymatic steps. This technical guide provides an in-depth overview of the current understanding of the variegatic acid biosynthetic pathway, detailing the known enzymatic reactions, and presenting relevant experimental methodologies for its study.

The Known Biosynthetic Route: From Tyrosine to Atromentin

The biosynthesis of variegatic acid originates from the shikimate pathway, with the aromatic amino acid L-tyrosine serving as the foundational precursor. The initial, well-characterized steps of the pathway lead to the formation of the terphenylquinone, atromentin , which is a key intermediate for a wide array of fungal pigments.[2][3][4]

The conversion of L-tyrosine to atromentin is a two-step enzymatic process:

-

Transamination of L-Tyrosine: The first step involves the removal of the amino group from L-tyrosine to form 4-hydroxyphenylpyruvic acid . This reaction is catalyzed by a PLP-dependent aminotransferase. In the homobasidiomycete Tapinella panuoides, this enzyme has been identified as AtrD , an L-tyrosine:2-oxoglutarate aminotransferase.[2][4]

-

Dimerization to Atromentin: Two molecules of 4-hydroxyphenylpyruvic acid are then condensed to form atromentin. This non-oxidative homodimerization is catalyzed by a multi-domain non-ribosomal peptide synthetase (NRPS)-like enzyme, atromentin synthetase (AtrA) .[2][5][6] This enzyme adenylates and then dimerizes its substrate.[2]

Proposed Pathway to Variegatic Acid: A Knowledge Gap

While the synthesis of atromentin is well-documented, the subsequent steps leading to variegatic acid are less understood. It is established that variegatic acid is derived from xerocomic acid , which in turn is preceded by atromentic acid and atromentin.[1] However, the specific enzymes and the precise reaction mechanisms for these transformations have not been fully characterized.

The proposed sequence is as follows:

Atromentin → Atromentic Acid → Xerocomic Acid → Variegatic Acid

The conversion of atromentin to these downstream pulvinic acid-type pigments likely involves oxidative cleavage of the benzoquinone ring and subsequent rearrangements.[7] The hydroxylation steps that differentiate xerocomic acid and variegatic acid are presumed to be catalyzed by hydroxylase enzymes, though specific hydroxylases for this pathway have not yet been definitively identified.

Visualizing the Pathway

The following diagram illustrates the known and proposed steps in the biosynthetic pathway of variegatic acid.

Quantitative Data

Quantitative data on the efficiency and kinetics of the enzymes in the variegatic acid pathway are limited, primarily due to the incomplete characterization of the latter stages of the pathway. The following table summarizes the available information on the well-characterized initial steps.

| Enzyme | Substrate | Product | Organism | Notes |

| AtrD (Aminotransferase) | L-Tyrosine | 4-Hydroxyphenylpyruvic acid | Tapinella panuoides | Provides the substrate for AtrA.[2] |

| AtrA (Atromentin Synthetase) | 4-Hydroxyphenylpyruvic acid | Atromentin | Tapinella panuoides | A multi-domain NRPS-like enzyme that catalyzes the dimerization of its substrate.[2][6] |

Experimental Protocols

The elucidation of the variegatic acid biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments relevant to this field of study.

Heterologous Expression of Biosynthetic Enzymes

To characterize the function of candidate enzymes like atromentin synthetase (AtrA) and potential hydroxylases, heterologous expression in a well-defined host organism is a common and powerful strategy. Aspergillus oryzae is a frequently used host for expressing fungal biosynthetic gene clusters.

Objective: To express and functionally characterize a candidate gene from a variegatic acid-producing fungus.

Methodology:

-

Vector Construction:

-

Transformation of Aspergillus oryzae:

-

Screening and Cultivation:

-

Transformed colonies are selected based on auxotrophic markers or antibiotic resistance.

-

Positive transformants are cultivated in a suitable liquid medium to allow for gene expression and production of the target metabolite.

-

-

Metabolite Extraction and Analysis:

-

The fungal mycelium and culture broth are separated.

-

Metabolites are extracted from both fractions using an appropriate organic solvent (e.g., ethyl acetate).

-

The extracts are concentrated and analyzed by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the enzymatic product.[10][11]

-

Analysis of Fungal Pigments

The identification and quantification of variegatic acid and its precursors from fungal sources are crucial for pathway elucidation studies.

Objective: To extract, identify, and quantify pulvinic acid-type pigments from a fungal sample.

Methodology:

-

Sample Preparation:

-

Fresh or lyophilized fungal fruiting bodies or mycelium are ground to a fine powder.

-

-

Extraction:

-

The powdered sample is extracted with a suitable solvent, such as methanol or a mixture of chloroform and methanol.

-

The extraction can be performed at room temperature with shaking or using sonication to improve efficiency.

-

-

Purification and Analysis:

-

The crude extract is filtered and concentrated under reduced pressure.

-

The extract is then analyzed using UV-Visible spectrophotometry to obtain an initial absorption spectrum of the pigments.[12]

-

For detailed analysis and separation, the extract is subjected to HPLC, often with a diode-array detector (DAD) to obtain UV-Vis spectra of the separated peaks.

-

LC-MS is employed for the identification of the compounds based on their mass-to-charge ratio and fragmentation patterns.

-

For structural elucidation of novel compounds, preparative HPLC is used for isolation, followed by NMR spectroscopy.[11]

-

Workflow for Pathway Elucidation

The following diagram outlines a general experimental workflow for the elucidation of a fungal biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthetic pathway of variegatic acid is a fascinating example of fungal secondary metabolism. While the initial steps from L-tyrosine to atromentin are well-established, the subsequent transformations leading to variegatic acid represent a significant area for future research. The application of modern genomic and metabolomic approaches, combined with the heterologous expression and characterization of candidate enzymes, will be instrumental in fully elucidating this pathway. A complete understanding of the biosynthesis of variegatic acid will not only provide fundamental insights into fungal biochemistry but may also open avenues for the biotechnological production of this and related bioactive compounds for applications in the pharmaceutical and nutraceutical industries.

References

- 1. Variegatic acid - Wikipedia [en.wikipedia.org]

- 2. Characterization of the atromentin biosynthesis genes and enzymes in the homobasidiomycete Tapinella panuoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cross-Chemistry Leads to Product Diversity from Atromentin Synthetases in Aspergilli from Section Nigri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 9. mdpi.com [mdpi.com]

- 10. Molecular Characterization of Fungal Pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Role of Variegatic Acid in the Bluing Reaction of Bolete Mushrooms

For Researchers, Scientists, and Drug Development Professionals

Abstract: Many species of bolete mushrooms exhibit a dramatic color change to blue upon bruising or cutting. This phenomenon, distinct from the bluing reaction in psilocybin-containing fungi, is primarily an enzyme-mediated oxidative process. The central precursor to this blue pigment is variegatic acid, a yellow-orange pulvinic acid derivative. This guide provides a detailed overview of the chemical mechanism, key molecular players, and generalized experimental approaches for studying this reaction, intended for a scientific audience.

The Chemical Basis of the Bluing Reaction

The blue discoloration observed in numerous bolete species is a rapid biochemical reaction initiated by physical damage to the mushroom's fruiting body. When the fungal cells are ruptured, their internal contents are exposed to atmospheric oxygen, triggering an enzymatic process.[1]

The core of this reaction is the oxidation of variegatic acid.[2][3] In its native, unoxidized state within the mushroom tissue, variegatic acid is a colorless or orange-yellow compound.[1][2] Upon exposure to oxygen, an endogenous oxidase enzyme catalyzes the conversion of variegatic acid into a blue-colored quinone methide anion, which is responsible for the visible staining.[1][2][3] This reaction is an example of enzymatic browning, analogous to the browning of a cut apple, but resulting in a different chromophore.[4]

It is crucial to note that not all boletes containing variegatic acid turn blue. The presence of the necessary oxidase enzymes is also required for the reaction to occur.[5] Furthermore, in the absence of sufficient oxygen, variegatic acid can be converted to variegatorubin, a pigment responsible for red coloration in many boletes.[1][5]

This reaction is chemically distinct from the bluing in Psilocybe mushrooms, which involves the oxidation and oligomerization of psilocin, a psychoactive compound.[6][7]

Key Molecules in the Bluing Pathway

The bluing phenomenon involves a small number of key chemical actors. While variegatic acid is the primary precursor in many species, other related compounds can also be involved.

| Compound Name | Chemical Formula | Role in Reaction | Color | Citations |

| Variegatic Acid | C₁₈H₁₂O₉ | Primary precursor substrate for the bluing reaction. | Orange / Yellow | [2] |

| Xerocomic Acid | C₁₈H₁₂O₈ | A related pulvinic acid derivative that also contributes to bluing. | Yellow | [4][5] |

| Oxidase Enzymes | N/A | Biological catalysts that mediate the oxidation of the precursor. | N/A | [1][5] |

| Quinone Methide Anion | N/A | The oxidized product of variegatic acid responsible for the color. | Blue | [1][2][3] |

| Variegatorubin | C₁₈H₁₀O₈ | Product of variegatic acid oxidation under different conditions. | Red | [1][5] |

The Enzymatic Oxidation Pathway

The transformation of variegatic acid is a direct enzymatic process. Tissue damage is the catalyst, exposing the substrate (variegatic acid) and the enzyme to oxygen, which acts as a co-substrate.

Caption: Enzymatic oxidation pathway of variegatic acid.

Generalized Experimental Protocols

Pigment and Enzyme Extraction

-

Homogenization: Fresh bolete tissue is homogenized in a chilled buffer solution (e.g., phosphate buffer at pH 6-7) to create a crude extract. The buffer helps maintain protein stability.

-

Centrifugation: The homogenate is centrifuged at high speed to pellet solid cellular debris.

-

Separation: The resulting supernatant, containing soluble enzymes and pigments, is collected for further analysis.

Enzyme Activity Assay

-

Substrate Preparation: A solution of purified variegatic acid is prepared.

-

Reaction Initiation: The crude enzyme extract (supernatant) is added to the variegatic acid solution in a cuvette.

-

Spectrophotometric Monitoring: The reaction is monitored by measuring the increase in absorbance at a wavelength corresponding to the blue product (typically in the 600-620 nm range) over time using a spectrophotometer. This allows for the quantification of enzyme activity.

Compound Identification

-

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate the different pigments (variegatic acid, variegatorubin, etc.) from the crude extract.

-

Mass Spectrometry (MS): The separated compounds can be analyzed by MS to determine their exact molecular weight and fragmentation patterns, confirming their identity.

-

NMR Spectroscopy: For detailed structural elucidation of the pigments and their precursors, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method.

The following diagram illustrates a generalized workflow for investigating the bluing reaction.

Caption: Generalized workflow for studying the bolete bluing reaction.

Implications for Research and Development

Understanding the enzymatic oxidation of variegatic acid has several potential applications:

-

Natural Pigments: The reaction provides a pathway for creating natural blue pigments, which are relatively rare.

-

Enzyme Technology: The oxidases involved could be isolated and characterized for use in biosensors or other biotechnological applications requiring specific oxidation reactions.[8]

-

Pharmacological Screening: Variegatic acid itself has been shown to possess antioxidant properties and inhibitory effects on certain enzymes, such as cytochrome P450 and protein kinase Cβ1, suggesting potential for further pharmacological investigation.[2][9]

References

- 1. Gyroporus cyanescens, the blueing bolete. Tom Volk's Fungus of the Month for July 2003 [botit.botany.wisc.edu]

- 2. Variegatic acid - Wikipedia [en.wikipedia.org]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. youtube.com [youtube.com]

- 5. fungimag.com [fungimag.com]

- 6. Injury‐Triggered Blueing Reactions of Psilocybe “Magic” Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Microbial Tyrosinases: Promising Enzymes for Pharmaceutical, Food Bioprocessing, and Environmental Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Variegatic acid from the edible mushroom Tylopilus ballouii inhibits TNF-α production and PKCβ1 activity in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Variegatic Acid: A Fungal Metabolite with Diverse Bioactivities

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Variegatic acid, a pulvinic acid derivative, is a naturally occurring pigment found predominantly in fungi of the order Boletales. It is responsible for the characteristic blueing reaction observed upon bruising the flesh of many bolete mushrooms. This molecule has garnered significant scientific interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the natural sources of variegatic acid, its biosynthetic pathway, detailed experimental protocols for its extraction and analysis, and an in-depth look at its known biological activities and underlying signaling pathways. The information is presented to support researchers, scientists, and drug development professionals in harnessing the therapeutic potential of this fungal metabolite.

Natural Sources and Fungal Producers of Variegatic Acid

Variegatic acid is primarily synthesized by fungi belonging to the order Boletales. Several species have been identified as notable producers of this compound. The presence and concentration of variegatic acid can vary between species and even within different parts of the fungal fruiting body.

Table 1: Fungal Species Containing Variegatic Acid

| Fungal Species | Order | Key Characteristics | Reference(s) |

| Suillus variegatus | Boletales | The first species from which variegatic acid was isolated.[1] | [1] |

| Tylopilus ballouii | Boletales | An edible mushroom shown to be a source of variegatic acid with demonstrated bioactivity.[2] | [2] |

| Neoboletus luridiformis | Boletales | Exhibits a strong blueing reaction due to the presence of variegatic acid. | |

| Serpula lacrymans | Boletales | A brown-rot fungus that utilizes variegatic acid in lignocellulose degradation.[3] | [3] |

| Lanmaoa asiatica | Boletales | Gourmet bolete known for its blueing reaction, from which variegatic acid has been isolated.[4] | [4] |

| Lanmaoa macrocarpa | Boletales | Another edible bolete species where variegatic acid has been identified.[4] | [4] |

| Boletus erythropus | Boletales | Known for its intense blueing reaction, indicating high concentrations of variegatic acid.[5] | [5] |

| Boletus appendiculatus | Boletales | A species in which variegatic acid has been identified as the cause of the blueing phenomenon.[5] | [5] |

| Boletus pulverulentus | Boletales | One of the most rapidly and intensely blueing species, suggesting a high variegatic acid content.[5] | [5] |

| Boletus calopus | Boletales | An edible mushroom from which variegatic acid has been isolated. | |

| Suillus bovinus | Boletales | A bolete species confirmed to contain variegatic acid.[5] | [5] |

Biosynthesis of Variegatic Acid

The biosynthesis of variegatic acid in fungi is a multi-step process that begins with the shikimate pathway. The full pathway has not been completely elucidated, but the key precursors and intermediates have been identified.[1] The pathway originates from the amino acid L-tyrosine.

The initial steps involve the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid. Two molecules of 4-hydroxyphenylpyruvic acid are then condensed to form atromentin, a terphenylquinone. This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme, atromentin synthetase. Atromentin then undergoes further enzymatic modifications, leading to the formation of xerocomic acid, the direct precursor to variegatic acid.[1] The final step is the hydroxylation of xerocomic acid to yield variegatic acid.

Caption: Biosynthetic pathway of variegatic acid from L-tyrosine.

Experimental Protocols

Extraction and Purification of Variegatic Acid from Fungal Material

This protocol is a generalized procedure based on methods used for the isolation of pulvinic acids from bolete mushrooms.[4] Optimization may be required depending on the specific fungal species and available equipment.

3.1.1. Materials and Reagents

-

Dried and powdered fungal fruiting bodies (e.g., Suillus variegatus or Tylopilus ballouii)

-

Acetone

-

Methanol

-

Ethyl acetate

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Acetonitrile (HPLC grade)

-

Formic acid (HPLC grade)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and a photodiode array (PDA) detector

-

Solid Phase Extraction (SPE) C18 cartridges

-

Filtration apparatus

3.1.2. Extraction Procedure

-

Maceration: Suspend the dried and powdered fungal material in a solvent mixture of acetone and water (e.g., 4:1 v/v) at a ratio of approximately 1:20 (w/v). Stir the mixture at room temperature for 24 hours.

-

Filtration and Concentration: Filter the mixture to separate the extract from the solid fungal material. Repeat the extraction process on the residue two more times with fresh solvent. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Acidification and Liquid-Liquid Extraction: Redissolve the concentrated crude extract in deionized water, and acidify the solution to approximately pH 2 with concentrated HCl. Perform a liquid-liquid extraction with ethyl acetate (3 x volume of the aqueous solution).

-

Drying and Final Concentration: Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness under reduced pressure to obtain the crude variegatic acid-containing extract.

3.1.3. Purification by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Dissolve the crude extract in a small volume of the initial mobile phase (e.g., methanol/water mixture). Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

-

Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-30 min, linear gradient to 90% B; 30-35 min, hold at 90% B; 35-40 min, return to 10% B and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: PDA detector monitoring at a wavelength range of 200-600 nm, with specific monitoring at the λmax of variegatic acid (around 255 and 380 nm).

-

Injection Volume: 20 µL.

-

-

Fraction Collection: Collect the fractions corresponding to the peak of variegatic acid based on its retention time, which can be confirmed by comparison with a standard or by LC-MS analysis.

-

Purity Confirmation: Re-inject the collected fraction into the HPLC system to confirm its purity. The final purified variegatic acid can be obtained by evaporating the solvent.

Caption: Workflow for the extraction and purification of variegatic acid.

Biological Activities and Mechanisms of Action

Variegatic acid exhibits a range of biological activities, making it a compound of interest for pharmaceutical and nutraceutical applications.

Table 2: Biological Activities of Variegatic Acid

| Activity | In Vitro/In Vivo Model | Quantitative Data (IC₅₀) | Reference(s) |

| Anti-inflammatory | Rat basophilic leukemia (RBL-2H3) cells | 16.8 µM (TNF-α secretion) | [2] |

| Enzyme Inhibition | Protein Kinase Cβ1 (PKCβ1) | 36.2 µM | [2] |

| Enzyme Inhibition | Cytochrome P450 (CYP3A4) | 2.2 ± 0.1 µM | |

| Antioxidant | DPPH radical scavenging assay | Data not available | [1] |

| Biofilm Inhibition | Bacillus subtilis | Effective at concentrations similar to those for antioxidant activity. | [1] |

Anti-inflammatory Activity: Inhibition of TNF-α Production

Variegatic acid has been shown to inhibit the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[2] The overproduction of TNF-α is implicated in numerous inflammatory diseases. The signaling pathway leading to TNF-α production is complex, often involving the activation of the transcription factor NF-κB. While the exact mechanism of variegatic acid's inhibitory action is not fully elucidated, it is hypothesized that its antioxidant properties may play a role by quenching reactive oxygen species (ROS) that can act as secondary messengers in the NF-κB activation cascade.

Caption: Postulated inhibition of the NF-κB pathway by variegatic acid.

Enzyme Inhibition: Protein Kinase Cβ1 (PKCβ1)

Variegatic acid also demonstrates inhibitory activity against Protein Kinase Cβ1 (PKCβ1), a serine/threonine kinase involved in various cellular signaling pathways, including cell proliferation and differentiation.[2] Dysregulation of PKCβ1 activity has been linked to several diseases, including diabetic complications and cancer. The mechanism of inhibition by variegatic acid is likely competitive or non-competitive binding to the enzyme, thereby preventing the phosphorylation of its downstream targets.

Caption: Inhibition of PKCβ1 activation and function by variegatic acid.

Antioxidant Activity

The potent antioxidant properties of variegatic acid are attributed to its chemical structure, which features multiple hydroxyl groups on its aromatic rings.[1] These hydroxyl groups can readily donate a hydrogen atom or an electron to neutralize free radicals, such as the DPPH radical, thereby terminating damaging chain reactions. This free radical scavenging ability is a key contributor to its other observed biological activities. The antioxidant mechanism can proceed via hydrogen atom transfer (HAT) or single electron transfer (SET).

Inhibition of Cytochrome P450 Enzymes

Variegatic acid exhibits a nonspecific inhibitory effect on cytochrome P450 (CYP450) enzymes.[1] These enzymes are crucial for the metabolism of a wide range of xenobiotics, including therapeutic drugs. The inhibition of CYP450 enzymes can lead to significant drug-drug interactions. The mechanism of inhibition by variegatic acid may involve the formation of reactive metabolites that covalently bind to the enzyme or the heme group, leading to irreversible inactivation.

Conclusion and Future Directions

Variegatic acid, a pigment from bolete mushrooms, presents a compelling profile of biological activities that warrant further investigation for its potential therapeutic applications. Its anti-inflammatory, antioxidant, and enzyme-inhibitory properties make it a promising candidate for the development of new drugs for a variety of conditions. Future research should focus on elucidating the precise molecular mechanisms of its actions, conducting in vivo studies to validate its efficacy and safety, and exploring methods for its sustainable production, either through fungal cultivation or biotechnological approaches. The in-depth understanding of variegatic acid's chemistry and biology will be pivotal in unlocking its full therapeutic potential.

References

- 1. Variegatic acid - Wikipedia [en.wikipedia.org]

- 2. Variegatic acid from the edible mushroom Tylopilus ballouii inhibits TNF-α production and PKCβ1 activity in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. znaturforsch.com [znaturforsch.com]

- 5. fungimag.com [fungimag.com]

An In-depth Technical Guide to Variegatic Acid: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Variegatic acid, a natural pigment found in Boletales mushrooms, is a molecule of significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of variegatic acid. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented, alongside a summary of its quantitative biological data. Furthermore, this guide visualizes key signaling pathways and chemical reactions involving variegatic acid, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

Variegatic acid is a pulvinic acid derivative with the systematic IUPAC name (2E)-2-(3,4-dihydroxyphenyl)-2-[4-(3,4-dihydroxyphenyl)-3-hydroxy-5-oxofuran-2-ylidene]acetic acid.[1] It is characterized by a γ-butyrolactone ring core and two catechol moieties, which are crucial for its chemical reactivity and biological activities.

Table 1: Physicochemical Properties of Variegatic Acid

| Property | Value | Reference |

| IUPAC Name | (2E)-2-(3,4-dihydroxyphenyl)-2-[4-(3,4-dihydroxyphenyl)-3-hydroxy-5-oxofuran-2-ylidene]acetic acid | [1] |

| CAS Number | 20988-30-1 | [1] |

| Molecular Formula | C₁₈H₁₂O₉ | [1] |

| Molecular Weight | 372.28 g/mol | [1] |

| Appearance | Orange solid | [2] |

| Solubility | Soluble in DMSO | [1] |

| SMILES | O=C(O)/C(=C(\C1=CC=C(O)C(O)=C1)/C2=C(O)C(=O)OC2C3=CC=C(O)C(O)=C3)/C4=CC=C(O)C(O)=C4 |

Biological Activities and Quantitative Data

Variegatic acid exhibits a range of biological activities, most notably anti-inflammatory and antioxidant effects. Its ability to inhibit key inflammatory mediators and enzymes underscores its therapeutic potential.

Table 2: Quantitative Biological Activity of Variegatic Acid

| Biological Activity | Assay System | IC₅₀ Value | Reference |

| β-Hexosaminidase Release Inhibition | RBL-2H3 cells | 10.4 µM | [3] |

| TNF-α Secretion Inhibition | RBL-2H3 cells | 16.8 µM | [3] |

| PKCβ1 Activity Inhibition | in vitro | 36.2 µM | [3] |

| Antioxidant Activity (DPPH) | Not available for pure compound | - | |

| Antioxidant Activity (ABTS) | Not available for pure compound | - |

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of variegatic acid.

Isolation of Variegatic Acid from Suillus variegatus

This protocol describes a general procedure for the extraction and purification of variegatic acid from the fruiting bodies of the mushroom Suillus variegatus.

Experimental Workflow for Variegatic Acid Isolation

Caption: Workflow for the isolation and purification of variegatic acid.

Methodology:

-

Collection and Preparation: Fresh fruiting bodies of Suillus variegatus are collected, cleaned of debris, and air-dried or lyophilized.

-

Extraction: The dried and powdered mushroom material is extracted with methanol at room temperature with stirring for 24 hours. The extraction is repeated three times.

-

Concentration and Partitioning: The combined methanolic extracts are concentrated under reduced pressure. The resulting residue is suspended in water and partitioned with ethyl acetate.

-

Purification: The ethyl acetate layer, containing variegatic acid, is collected, dried over anhydrous sodium sulfate, and concentrated. The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Fractions containing variegatic acid are identified by thin-layer chromatography (TLC), pooled, and concentrated.

-

Recrystallization: The purified variegatic acid is recrystallized from a suitable solvent system, such as methanol/water, to yield orange crystals.

Total Synthesis of Variegatic Acid via Suzuki Cross-Coupling

The total synthesis of variegatic acid can be achieved through a Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

Retrosynthetic Analysis of Variegatic Acid

Caption: Retrosynthetic approach for the total synthesis of variegatic acid.

Methodology:

A detailed, step-by-step protocol for the total synthesis of variegatic acid is extensive and beyond the scope of this guide. However, the key steps involve:

-

Synthesis of the Boronic Acid Partner: Preparation of a suitably protected 3,4-dihydroxyphenylboronic acid derivative.

-

Synthesis of the Halide Partner: Synthesis of a functionalized γ-butyrolactone core bearing a halide (e.g., bromide or iodide) at the appropriate position.

-

Suzuki Cross-Coupling Reaction: The two partners are coupled in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water).

-

Deprotection: Removal of the protecting groups from the coupled product to yield variegatic acid.

Biological Assays

This assay measures the ability of a compound to inhibit the release of β-hexosaminidase, a marker of degranulation, from mast cells.

Methodology:

-

Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

-

Sensitization: Cells are seeded in 24-well plates and sensitized overnight with anti-dinitrophenyl (DNP) IgE.

-

Treatment and Stimulation: The sensitized cells are washed and then pre-incubated with various concentrations of variegatic acid for 30 minutes. Degranulation is then induced by adding DNP-human serum albumin (HSA).

-

Measurement of β-Hexosaminidase Activity: An aliquot of the supernatant is incubated with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide. The reaction is stopped, and the absorbance is measured at 405 nm.

-

Calculation: The percentage of β-hexosaminidase release is calculated relative to the total cellular content of the enzyme (determined by lysing the cells). The IC₅₀ value is determined from the dose-response curve.

This assay quantifies the inhibitory effect of a compound on the secretion of the pro-inflammatory cytokine TNF-α.

Methodology:

-

Cell Culture and Stimulation: RBL-2H3 cells are cultured and stimulated with a calcium ionophore (e.g., A23187) and phorbol 12-myristate 13-acetate (PMA) in the presence of varying concentrations of variegatic acid for a specified period (e.g., 6 hours).

-

Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Calculation: The IC₅₀ value is calculated from the dose-dependent inhibition of TNF-α secretion.

This in vitro assay measures the direct inhibitory effect of variegatic acid on the activity of protein kinase Cβ1.

Methodology:

-

Assay Components: The assay is typically performed in a microplate format and includes recombinant human PKCβ1, a fluorescently labeled peptide substrate, and ATP.

-

Inhibition: Variegatic acid at various concentrations is pre-incubated with the enzyme.

-

Reaction Initiation and Measurement: The kinase reaction is initiated by the addition of ATP. The phosphorylation of the substrate is monitored over time by measuring the change in fluorescence.

-

Calculation: The initial reaction rates are determined, and the IC₅₀ value is calculated from the dose-inhibition curve.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

Variegatic acid's anti-inflammatory effects are, in part, mediated by its ability to inhibit the secretion of TNF-α.[3] TNF-α is a key cytokine that activates the NF-κB signaling pathway, a central regulator of inflammation. By reducing TNF-α levels, variegatic acid can indirectly downregulate the NF-κB pathway, leading to a decrease in the expression of pro-inflammatory genes.

Simplified TNF-α/NF-κB Signaling Pathway and the Role of Variegatic Acid

Caption: Variegatic acid inhibits TNF-α secretion, leading to downstream suppression of the NF-κB signaling pathway.

Enzymatic Bluing Reaction

A characteristic feature of mushrooms containing variegatic acid is the "bluing" reaction that occurs upon tissue damage. This is an enzymatic oxidation process.

Mechanism of the Bluing Reaction

Caption: Enzymatic oxidation of variegatic acid to a blue quinone methide anion.

Upon exposure to air, enzymes such as tyrosinase or laccase present in the mushroom tissue catalyze the oxidation of the catechol moieties of variegatic acid to reactive quinones. These intermediates then undergo further reactions to form a blue-colored quinone methide anion, which is responsible for the characteristic color change.

Role in Fungal Fenton Chemistry

In certain fungi, variegatic acid plays a role in the degradation of lignocellulose through a Fenton-like reaction. It acts as a chelator and reductant for iron ions, facilitating the generation of highly reactive hydroxyl radicals.

Variegatic Acid-Mediated Fenton Reaction

Caption: Role of variegatic acid in the fungal degradation of lignocellulose via a Fenton reaction.

Variegatic acid chelates insoluble Fe³⁺ ions present in the environment and reduces them to Fe²⁺. The resulting Fe²⁺ then reacts with hydrogen peroxide (H₂O₂), also produced by the fungus, to generate highly reactive hydroxyl radicals (•OH) via the Fenton reaction. These radicals are powerful oxidizing agents that can break down the complex polymers of lignocellulose.

Conclusion

Variegatic acid is a multifaceted natural product with significant potential in pharmacology and biotechnology. Its anti-inflammatory and antioxidant properties, coupled with its unique role in fungal metabolism, make it a compelling subject for further research. This technical guide provides a foundational understanding of variegatic acid, offering detailed information and protocols to aid scientists and researchers in their exploration of this fascinating molecule and its potential applications. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic promise.

References

Biological Activities of Variegatic Acid and Its Derivatives: A Technical Guide

Executive Summary

Variegatic acid, a natural pigment found in various mushroom species, and its derivatives have emerged as compounds of significant interest in biomedical research. Possessing a unique pulvinic acid structure, these molecules exhibit a range of biological activities, including potent antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the current state of knowledge on variegatic acid derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction to Variegatic Acid

Variegatic acid (3,3',4,4'-tetrahydroxypulvinic acid) is an orange pigment first isolated from the mushroom Suillus variegatus.[1] It is responsible for the characteristic bluing reaction observed in many bolete mushrooms upon injury, where enzymatic oxidation converts it into blue-colored quinone methide anions.[1] Its chemical structure is derived from xerocomic acid and it belongs to the pulvinic acid family of natural products.[1] Beyond its role as a pigment, variegatic acid's biological functions are an active area of research, particularly its role in fungal metabolism where it acts as an Fe³⁺-reductant in Fenton chemistry to generate reactive oxygen species (ROS) for lignocellulose degradation.[1][2][3]

Key Biological Activities and Mechanisms

The therapeutic potential of variegatic acid and its derivatives stems from their ability to modulate key cellular processes involved in inflammation, oxidative stress, and cancer.

Anti-inflammatory Activity

Variegatic acid has demonstrated significant anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators. Studies have shown that it can effectively suppress the secretion of tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory cascade.

Quantitative Anti-inflammatory Data

| Compound | Cell Line | Target/Assay | IC50 Value (µM) | Reference |

| Variegatic Acid | RBL-2H3 | TNF-α Secretion | 16.8 | [4] |

| Variegatic Acid | RBL-2H3 | β-hexosaminidase release | 10.4 | [4] |

Signaling Pathway Involvement

The anti-inflammatory action of variegatic acid is linked to its ability to interfere with critical signaling pathways. By inhibiting the production of triggers like TNF-α, it can prevent the activation of downstream pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression.[5][6]

Caption: Proposed mechanism of Variegatic Acid's anti-inflammatory action.

Antioxidant Activity

Variegatic acid exhibits strong antioxidant properties, which are attributed to its chemical structure featuring multiple hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[1] This activity is crucial for mitigating oxidative stress, a pathological process implicated in numerous chronic diseases. The antioxidant capacity of variegatic acid can be quantified using various in vitro assays.

Quantitative Antioxidant Activity Data

| Compound | Assay | Result | Reference |

| Variegatic Acid | Fe³⁺-reductant | Active in Fenton chemistry | [1][2] |

| Variegatic Acid | General | Strong antioxidant properties | [1] |

(Note: Specific quantitative values from assays like DPPH or FRAP for variegatic acid derivatives are not extensively reported in the literature, representing a gap for future research.)

Anticancer Activity

The anticancer potential of variegatic acid is an emerging area of investigation. Its activity against leukemia cells, specifically through the inhibition of Protein Kinase C β1 (PKCβ1), suggests a role in modulating signal transduction pathways that are often dysregulated in cancer.[4] PKC isoforms are critical mediators of cell proliferation, differentiation, and apoptosis, making them attractive targets for cancer therapy.

Quantitative Anticancer and Enzyme Inhibition Data

| Compound | Cell Line | Target/Assay | IC50 Value (µM) | Reference |

| Variegatic Acid | N/A | PKCβ1 Activity | 36.2 | [4] |

Signaling Pathway Involvement

The inhibition of PKCβ1 by variegatic acid can have cascading effects on downstream signaling pathways, such as the MAPK/ERK pathway, which is a central regulator of cell growth and survival.[7][8] By disrupting these signals, variegatic acid derivatives could potentially halt cancer cell proliferation and induce apoptosis.

Caption: Potential signaling cascade impacted by Variegatic Acid's inhibition of PKCβ1.

Antimicrobial Activity

The antimicrobial properties of variegatic acid appear to be limited. One study found it to be antibiotically inactive against a panel of bacteria and fungi via the disk diffusion assay.[1] However, the same study noted that at similar concentrations, it was capable of inhibiting swarming and biofilm formation in Bacillus subtilis, suggesting a potential role as an anti-virulence agent rather than a classic antibiotic.[1]

Experimental Protocols

The evaluation of the biological activities of variegatic acid derivatives requires a suite of standardized and robust experimental protocols.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9] It is widely used to determine the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well microplate and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the variegatic acid derivative (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10] Metabolically active cells will reduce the yellow MTT to a purple formazan product.[9][11]

-

Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the insoluble formazan crystals.[9][10]

-

Absorbance Measurement: Quantify the absorbance of the colored solution using a microplate spectrophotometer at a wavelength between 500 and 600 nm (typically 570 nm).[9][10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Caption: Standard experimental workflow for determining cytotoxicity using the MTT assay.

In Vitro Antioxidant Capacity Assays

Multiple methods exist to evaluate antioxidant capacity, often categorized by their chemical mechanism: Hydrogen Atom Transfer (HAT) or Electron Transfer (ET).[12]

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol: The FRAP assay is an ET-based method that measures the ability of an antioxidant to reduce a ferric-ligand complex (Fe³⁺) to the intensely blue ferrous complex (Fe²⁺).[13]

-

Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

-

Reaction Mixture: Add a small volume of the test sample (variegatic acid derivative) to the pre-warmed FRAP reagent.

-

Incubation: Incubate the mixture for a short period (e.g., 4-30 minutes) at 37°C.

-

Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[13]

-

Quantification: Compare the absorbance change to a standard curve prepared with a known antioxidant (e.g., Trolox or FeSO₄) to express the results as antioxidant equivalents.

Enzyme Inhibition Assay (PKCβ1)

-

Assay Components: The assay is typically performed in a microplate format using a purified recombinant PKCβ1 enzyme, a suitable substrate (e.g., a specific peptide), and ATP (often radiolabeled [γ-³²P]ATP or detected via fluorescence).

-

Inhibitor Incubation: Pre-incubate the PKCβ1 enzyme with various concentrations of the variegatic acid derivative for a defined period (e.g., 10-15 minutes) at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at 30°C.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Detection: Detect the amount of phosphorylated substrate. If using radiolabeled ATP, this involves capturing the phosphorylated peptide on a filter membrane and measuring radioactivity. For fluorescence-based assays, a specific antibody and detection reagent are used.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the derivative and determine the IC50 value.

Conclusion and Future Directions

Variegatic acid and its derivatives represent a promising class of natural compounds with well-defined anti-inflammatory and potential anticancer activities. The quantitative data, though limited, clearly indicates potent inhibition of key molecular targets like TNF-α and PKCβ1. The established antioxidant properties further enhance their therapeutic potential.

Future research should focus on several key areas:

-

Synthesis of Derivatives: A systematic synthesis and screening of novel variegatic acid derivatives are needed to improve potency, selectivity, and pharmacokinetic properties.

-

Expanded Biological Screening: The existing derivatives should be tested against a broader range of cancer cell lines and in more complex models of inflammation and neurodegeneration.

-

Mechanism of Action: Deeper investigation into the downstream effects of PKCβ1 inhibition and the specific transcription factors modulated by variegatic acid's anti-inflammatory activity is required.

-

In Vivo Studies: Promising compounds must be advanced to preclinical animal models to evaluate their efficacy, toxicity, and overall therapeutic potential.

This guide provides a foundational resource for scientists and researchers, summarizing the current evidence and providing the necessary methodological framework to further explore the rich biological landscape of variegatic acid derivatives.

References

- 1. Variegatic acid - Wikipedia [en.wikipedia.org]

- 2. Fungal variegatic acid and extracellular polysaccharides promote the site-specific generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Variegatic acid from the edible mushroom Tylopilus ballouii inhibits TNF-α production and PKCβ1 activity in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. MTT assay - Wikipedia [en.wikipedia.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cell viability assays | Abcam [abcam.com]

- 12. Natural Antioxidant Evaluation: A Review of Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Variegatic Acid in Fungal Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Variegatic acid, a pulvinic acid derivative, is a prominent secondary metabolite in various fungi, particularly within the Boletales order. This technical guide provides an in-depth exploration of variegatic acid's function in fungal secondary metabolism, encompassing its biosynthesis, its diverse biological activities, and the experimental methodologies used for its study. Quantitative data on its inhibitory and antioxidant activities are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate reproducible research. Furthermore, this guide utilizes Graphviz diagrams to visually represent the biosynthetic pathway, key signaling pathways affected by variegatic acid, and experimental workflows, offering a clear and comprehensive understanding of its complex roles.

Introduction

Fungal secondary metabolites are a rich source of bioactive compounds with diverse applications in medicine and biotechnology. Variegatic acid (3,3',4,4'-tetrahydroxypulvinic acid) is an orange pigment found in many mushrooms, famously responsible for the characteristic "bluing" reaction upon tissue damage in certain bolete species[1]. This phenomenon occurs when variegatic acid is enzymatically oxidized in the presence of air, forming a blue quinone methide anion[1]. Beyond this visual characteristic, variegatic acid plays a significant role in the ecological strategy of some fungi and exhibits a range of biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory effects. This guide aims to provide a comprehensive technical overview of the current understanding of variegatic acid's function in fungal secondary metabolism, with a focus on its biochemical properties and interactions.

Biosynthesis of Variegatic Acid

The biosynthesis of variegatic acid is part of the broader pulvinic acid pathway, which originates from the shikimate pathway. While the entire pathway is not yet fully elucidated, it is established that variegatic acid is derived from xerocomic acid, which is preceded by atromentin[1]. Atromentin is synthesized from two molecules of 4-hydroxyphenylpyruvic acid, a product of the shikimate pathway.

The proposed biosynthetic pathway is as follows:

The regulation of this pathway in fungi is complex and can be influenced by various environmental factors such as nutrient availability and oxidative stress. The genes and specific enzymes responsible for the final hydroxylation steps leading to variegatic acid are still under investigation.

Biological Activities and Functions

Variegatic acid exhibits a range of biological activities that are central to its role in fungal secondary metabolism and its potential for pharmacological applications.

Antioxidant Activity

Variegatic acid is a potent antioxidant. Its chemical structure, featuring multiple hydroxyl groups on the phenyl rings, allows it to effectively scavenge free radicals. This antioxidant capacity is crucial for the fungus, potentially protecting it from oxidative stress.

Role in the Fenton Reaction

In some brown-rot fungi, variegatic acid plays a crucial role in the initial stages of lignocellulose degradation. It acts as an Fe³⁺ reductant, participating in a Fenton-like reaction to generate highly reactive hydroxyl radicals (•OH)[1]. These radicals then non-enzymatically attack and depolymerize the complex wood polymers. This process is a key aspect of the ecological niche of these fungi.

Anti-inflammatory and Enzyme Inhibitory Activities

Variegatic acid has demonstrated significant anti-inflammatory and enzyme-inhibitory properties in in vitro studies. Notably, it has been shown to inhibit the release of β-hexosaminidase and tumor necrosis factor-alpha (TNF-α) from rat basophilic leukemia (RBL-2H3) cells. It also inhibits the activity of Protein Kinase C β1 (PKCβ1)[1]. These activities suggest a potential for variegatic acid in the development of novel therapeutic agents.

The inhibition of TNF-α production by variegatic acid is particularly noteworthy, as TNF-α is a key pro-inflammatory cytokine. By reducing TNF-α levels, variegatic acid can potentially modulate downstream inflammatory signaling pathways, such as the NF-κB pathway.

Quantitative Data on Biological Activities

The following table summarizes the key quantitative data reported for the biological activities of variegatic acid.

| Biological Activity | Cell Line / System | IC₅₀ Value (μM) | Reference |

| β-hexosaminidase Release Inhibition | RBL-2H3 cells | 10.4 | [1] |

| TNF-α Secretion Inhibition | RBL-2H3 cells | 16.8 | [1] |

| PKCβ1 Activity Inhibition | In vitro | 36.2 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Extraction and Purification of Variegatic Acid

A general workflow for the extraction and purification of variegatic acid from fungal fruiting bodies is outlined below.

Protocol:

-

Extraction: Dried and powdered fungal material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature with agitation for several hours.

-

Filtration and Concentration: The extract is filtered to remove solid debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to chromatographic separation, typically using High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient of water and acetonitrile containing a small amount of acid (e.g., formic acid) to ensure the protonation of variegatic acid. Fractions are collected and analyzed for the presence of variegatic acid, often by UV-Vis spectroscopy at its characteristic absorption maximum.

β-Hexosaminidase Release Assay

This assay measures the degranulation of mast cells by quantifying the release of the enzyme β-hexosaminidase.

Protocol:

-

Cell Culture: RBL-2H3 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

-

Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

-

Treatment: The sensitized cells are washed and then pre-incubated with various concentrations of variegatic acid for a defined period.

-

Stimulation: Degranulation is induced by adding DNP-BSA (bovine serum albumin).

-

Enzyme Assay: The supernatant is collected, and the β-hexosaminidase activity is measured by adding a substrate such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The reaction is stopped, and the absorbance of the product is measured at 405 nm.

-

Calculation: The percentage of β-hexosaminidase release is calculated relative to the total cellular content of the enzyme (determined by lysing the cells). The IC₅₀ value is then determined from the dose-response curve.

TNF-α Secretion Assay

This assay quantifies the amount of TNF-α secreted by cells into the culture medium.

Protocol:

-

Cell Culture and Treatment: RBL-2H3 cells are cultured and treated with variegatic acid as described in the β-hexosaminidase assay.

-

Stimulation: TNF-α secretion is stimulated using an appropriate agent (e.g., a combination of a phorbol ester like PMA and a calcium ionophore like A23187).

-

Sample Collection: The cell culture supernatant is collected after a specific incubation period.

-

ELISA: The concentration of TNF-α in the supernatant is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for rat TNF-α, following the manufacturer's instructions.

-

Data Analysis: The amount of TNF-α is quantified by comparison to a standard curve, and the IC₅₀ value for inhibition is calculated.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

A solution of DPPH in methanol is prepared.

-

Various concentrations of variegatic acid are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

The decrease in absorbance at 517 nm is measured, which corresponds to the scavenging of the DPPH radical.

-

The percentage of scavenging activity is calculated, and the EC₅₀ (effective concentration to scavenge 50% of the radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.

-

The ABTS•+ solution is diluted to a specific absorbance at 734 nm.

-

Various concentrations of variegatic acid are added to the ABTS•+ solution.

-

The decrease in absorbance at 734 nm is measured after a short incubation period.

-

The percentage of scavenging is calculated, and the EC₅₀ is determined.

Ferrous Ion (Fe²⁺) Chelating Assay (Ferrozine Assay)

This assay determines the ability of a compound to chelate ferrous ions.

-

Variegatic acid is mixed with a solution of ferrous chloride (FeCl₂).

-

The mixture is incubated to allow for chelation to occur.

-

Ferrozine solution is added. Ferrozine forms a stable, colored complex with free Fe²⁺.

-

The absorbance of the Fe²⁺-ferrozine complex is measured at 562 nm.

-

The chelating activity is calculated as the percentage of inhibition of the formation of the Fe²⁺-ferrozine complex.

Conclusion and Future Perspectives

Variegatic acid is a fungal secondary metabolite with significant and diverse functions. Its role as an antioxidant and a key player in the Fenton-based degradation of lignocellulose highlights its ecological importance for certain fungi. Furthermore, its demonstrated anti-inflammatory and enzyme-inhibitory activities present exciting opportunities for drug discovery and development. The detailed experimental protocols provided in this guide are intended to facilitate further research into the mechanisms of action and potential applications of this fascinating molecule.

Future research should focus on several key areas:

-

Elucidation of the complete biosynthetic pathway: Identifying the specific genes and enzymes involved in the final steps of variegatic acid synthesis will provide a more complete understanding of its production in fungi.

-

In vivo studies: While in vitro studies have been promising, in vivo studies are necessary to validate the therapeutic potential of variegatic acid for inflammatory conditions.

-

Mechanism of action: Further investigation into the precise molecular mechanisms by which variegatic acid inhibits PKCβ1 and modulates the NF-κB pathway will be crucial for its development as a targeted therapeutic agent.

-

Regulation of biosynthesis: Understanding the regulatory networks that control the production of variegatic acid in fungi could enable the development of strategies to enhance its yield for biotechnological applications.

By continuing to explore the multifaceted nature of variegatic acid, the scientific community can unlock its full potential for both fundamental research and practical applications.

References

The Ecological Significance of Variegatic Acid in Forest Ecosystems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Variegatic acid, a pulvinic acid-type pigment produced by various ectomycorrhizal and wood-decay fungi, plays a multifaceted and critical role in the ecological dynamics of forest ecosystems. This technical guide provides an in-depth analysis of the ecological significance of variegatic acid, focusing on its involvement in biogeochemical cycling, particularly iron mobilization and lignocellulose degradation, its antioxidant properties, and its interactions within the forest soil microbiome. Detailed experimental protocols for the extraction, quantification, and functional analysis of variegatic acid are provided, alongside quantitative data and visual representations of key pathways and workflows to support further research and potential applications in drug development.

Introduction

Forest ecosystems are complex environments where nutrient cycling and decomposition processes are mediated by a vast diversity of microorganisms. Among these, fungi, particularly those forming ectomycorrhizal associations with tree roots and those responsible for wood decay, are key players. These fungi produce a wide array of secondary metabolites that influence their immediate environment. Variegatic acid (3,3',4,4'-tetrahydroxypulvinic acid) is one such metabolite, an orange pigment found in many members of the Boletales order.[1] Its ecological functions extend far beyond simple pigmentation, implicating it in crucial ecosystem processes. This guide synthesizes the current understanding of variegatic acid's role in forest ecosystems, providing a technical resource for researchers in ecology, mycology, and natural product chemistry.

Ecological Significance of Variegatic Acid

Role in Biogeochemical Cycling: The Fenton Reaction and Iron Mobilization

One of the most significant ecological roles of variegatic acid is its participation in the non-enzymatic degradation of lignocellulose, the primary structural component of wood. This process is largely driven by the generation of highly reactive hydroxyl radicals (•OH) through the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻).[2] Variegatic acid acts as a potent Fe(III)-reductant, reducing insoluble Fe(III) oxides in the soil to the more soluble Fe(II) form.[1] This reduction is crucial for initiating and sustaining the Fenton reaction, thereby facilitating the breakdown of recalcitrant organic matter.

The process is often mediated by other fungal metabolites, such as oxalic acid, which can solubilize oxidized forms of iron.[3] The interaction between variegatic acid and oxalate is pH-dependent. At a higher pH (around 4.4), the transfer of Fe(III) from oxalate to variegatic acid is favored, promoting the generation of reactive oxygen species (ROS) within the wood cell wall.[3] This site-specific generation of ROS allows for targeted degradation of lignocellulose while protecting the fungal hyphae from oxidative damage.[3]

Antioxidant and Pro-oxidant Activities

While variegatic acid can act as a pro-oxidant by driving the Fenton reaction, it also possesses strong antioxidant properties.[1] This dual role is crucial for the survival of the producing fungus. The fungal extracellular matrix, often containing polysaccharides like β-glucans, can scavenge the reactive oxygen species generated, thereby protecting the hyphae from self-inflicted oxidative damage.[3] The antioxidant activity of variegatic acid is also relevant in the context of its potential applications in pharmacology, where it has been shown to inhibit inflammatory responses.

Interactions with Soil Microbiome and Nutrient Cycling

The production of organic acids, including variegatic acid, by ectomycorrhizal fungi can influence the soil microbial community and nutrient availability. By chelating metal ions and altering soil pH, these compounds can affect the solubility and uptake of essential nutrients by plants. While the direct impact of variegatic acid on soil microbial respiration and nutrient mineralization rates requires further investigation, its role in iron cycling suggests a significant influence on the broader biogeochemical processes in forest soils.

Quantitative Data

The following tables summarize the available quantitative data regarding the biological activities of variegatic acid.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (β-hexosaminidase release inhibition) | 10.4 µM | Rat basophilic leukemia (RBL-2H3) cells | [4] |

| IC₅₀ (TNF-α secretion inhibition) | 16.8 µM | Rat basophilic leukemia (RBL-2H3) cells | [4] |

| IC₅₀ (PKCβ1 activity inhibition) | 36.2 µM | In vitro | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of variegatic acid.

Extraction and Quantification of Variegatic Acid by HPLC-DAD

This protocol describes a method for the extraction and quantification of variegatic acid from fungal mycelium or fruiting bodies, adapted from methods for analyzing phenolic compounds in fungi.

4.1.1. Extraction

-

Lyophilize and grind the fungal material to a fine powder.

-

Extract a known weight of the powdered sample (e.g., 1 g) with 20 mL of methanol by sonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

-

Repeat the extraction process twice more with fresh methanol.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Redissolve the dried extract in a known volume of methanol (e.g., 5 mL) and filter through a 0.45 µm syringe filter before HPLC analysis.

4.1.2. HPLC-DAD Analysis

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

-

0-5 min: 10% B

-

5-25 min: linear gradient to 100% B

-

25-30 min: 100% B

-

30-35 min: linear gradient to 10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Diode array detector (DAD) monitoring at the maximum absorbance wavelength for variegatic acid (approximately 254 nm and 380 nm).

-

Quantification: Prepare a calibration curve using a pure standard of variegatic acid at different concentrations.

Ferrous Ion (Fe²⁺) Chelating Activity Assay (Ferrozine Assay)

This protocol measures the ability of variegatic acid to chelate ferrous ions.[5][6]

-

Prepare a stock solution of variegatic acid in methanol.

-

In a 96-well plate, add 50 µL of different concentrations of the variegatic acid solution.

-

Add 50 µL of a 2 mM FeCl₂ solution to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

Add 100 µL of 5 mM ferrozine solution to each well and mix thoroughly.

-

Incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 562 nm using a microplate reader.

-

A control is prepared using methanol instead of the sample. EDTA can be used as a positive control.

-

The percentage of ferrous ion chelating activity is calculated as: [1 - (Absorbance of sample / Absorbance of control)] * 100.

Substrate-Induced Respiration (SIR) in Soil

This protocol can be adapted to assess the effect of variegatic acid on the respiration of the soil microbial community.[7][8]

-

Collect fresh forest soil samples and sieve to remove large debris.

-

Weigh a standardized amount of soil (e.g., 10 g dry weight equivalent) into incubation flasks.

-

Prepare solutions of variegatic acid at different concentrations in deionized water.

-

Add the variegatic acid solutions to the soil samples to achieve a desired final concentration and adjust the moisture content to 50-60% of water holding capacity. A control with only deionized water should be included.

-

In a separate set of flasks, add a readily available carbon source like glucose along with the variegatic acid solutions to measure the response of the active microbial biomass.

-

Seal the flasks and incubate at a constant temperature (e.g., 25°C).

-

At regular time intervals (e.g., 2, 4, 8, 12, 24 hours), collect a headspace gas sample using a gas-tight syringe.

-

Analyze the CO₂ concentration in the gas samples using a gas chromatograph equipped with a thermal conductivity detector (TCD).

-

The rate of CO₂ evolution is calculated to determine the effect of variegatic acid on soil microbial respiration.

Biosynthesis of Variegatic Acid

Variegatic acid belongs to the pulvinic acid family of pigments and its biosynthesis originates from the shikimic acid pathway.[4] The immediate precursor to variegatic acid is xerocomic acid, which is derived from atromentin.[1] The initial steps in the biosynthesis of atromentin have been elucidated and involve a gene cluster containing an atromentin synthetase (a non-ribosomal peptide synthetase-like enzyme) and an L-tyrosine:2-oxoglutarate aminotransferase.[9][10] These enzymes catalyze the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid and its subsequent dimerization to form atromentin. The precise enzymatic steps for the conversion of atromentin to xerocomic acid and finally to variegatic acid are still under investigation but are believed to involve hydroxylation reactions.

Future Directions and Applications

The unique chemical properties and biological activities of variegatic acid make it a compound of interest for further research and potential applications. Its ability to modulate iron chemistry and redox processes in the environment has significant implications for understanding and potentially managing carbon and nutrient cycling in forest ecosystems. Furthermore, its demonstrated anti-inflammatory properties suggest potential for development as a therapeutic agent. Future research should focus on:

-

Elucidating the complete biosynthetic pathway of variegatic acid and identifying the responsible genes and enzymes.

-

Quantifying the concentration and distribution of variegatic acid in different forest soil horizons and its correlation with microbial community structure and function.

-

Investigating the specific molecular mechanisms underlying its anti-inflammatory and other pharmacological effects.

-

Exploring its potential as a natural chelating agent for bioremediation or as a lead compound in drug discovery.

Conclusion

Variegatic acid is a functionally significant secondary metabolite in forest ecosystems, playing a pivotal role in lignocellulose degradation, iron cycling, and potentially influencing broader microbial and nutrient dynamics. Its dual pro-oxidant and antioxidant activities highlight the sophisticated chemical strategies employed by fungi to interact with their environment. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for future research into the ecological roles and potential applications of this fascinating fungal pigment.

References

- 1. Variegatic acid - Wikipedia [en.wikipedia.org]

- 2. graphviz - Drawing a signal-flow diagram as in SICP - Stack Overflow [stackoverflow.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. zen-bio.com [zen-bio.com]

- 6. kamiyabiomedical.com [kamiyabiomedical.com]

- 7. ars.usda.gov [ars.usda.gov]

- 8. docs.ufpr.br [docs.ufpr.br]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

In Vitro Bioactivity of Variegatic Acid: A Preliminary Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variegatic acid, a natural pigment found in various mushroom species, has garnered scientific interest for its potential therapeutic properties. Preliminary in vitro studies have indicated its bioactivity across several key areas, including antioxidant, anti-inflammatory, and potential anticancer effects. This technical guide provides an in-depth overview of the current in vitro research on Variegatic acid, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support further investigation and drug development efforts.

Anti-inflammatory and Anti-allergic Activities

Variegatic acid has demonstrated notable inhibitory effects on key mediators of inflammation and allergic responses in cellular models.

Inhibition of Pro-inflammatory Cytokine and Mediator Release

In vitro studies using rat basophilic leukemia (RBL-2H3) cells have shown that Variegatic acid can significantly inhibit the release of tumor necrosis factor-alpha (TNF-α) and β-hexosaminidase, a marker for degranulation of mast cells and basophils. Furthermore, it has been shown to inhibit the activity of Protein Kinase C β1 (PKCβ1), a crucial enzyme in inflammatory signaling pathways.[1]

Table 1: Inhibitory Activity of Variegatic Acid on Inflammatory Mediators

| Target | Cell Line | IC50 Value (µM) |

| TNF-α Secretion | RBL-2H3 | 16.8[1] |

| β-Hexosaminidase Release | RBL-2H3 | 10.4[1] |

| PKCβ1 Activity | - | 36.2[1] |

Experimental Protocols

This assay quantifies the degranulation of mast cells or basophils by measuring the activity of the released enzyme β-hexosaminidase.

-

Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Sensitization: Cells are seeded in 24-well plates and sensitized with anti-dinitrophenyl (DNP)-IgE overnight.

-

Treatment and Stimulation: The sensitized cells are washed with a buffer (e.g., Tyrode's buffer) and then pre-incubated with various concentrations of Variegatic acid for a specified time. Subsequently, degranulation is induced by adding DNP-bovine serum albumin (BSA).

-

Enzyme Activity Measurement: An aliquot of the supernatant is collected and incubated with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide. The reaction is stopped, and the absorbance is measured at 405 nm. The percentage of β-hexosaminidase release is calculated relative to a positive control (e.g., Triton X-100 lysed cells).

The quantification of TNF-α released into the cell culture medium is typically performed using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Cell Culture and Treatment: RBL-2H3 cells are cultured and treated with Variegatic acid and a stimulant (e.g., DNP-BSA) as described in the β-hexosaminidase release assay.

-

ELISA Procedure: The cell culture supernatant is collected, and the concentration of TNF-α is determined using a rat TNF-α ELISA kit according to the manufacturer's instructions. This generally involves the following steps:

-

Addition of standards and samples to a microplate pre-coated with a TNF-α capture antibody.

-

Incubation to allow TNF-α to bind to the immobilized antibody.

-

Washing to remove unbound substances.

-

Addition of a biotin-conjugated detection antibody specific for TNF-α.

-

Incubation and washing.

-

Addition of a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubation and washing.

-

Addition of a substrate solution, which develops color in proportion to the amount of bound TNF-α.

-

Stopping the reaction and measuring the absorbance at a specific wavelength.

-